(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine

Larotrectinib intermediate GMP assay purity Pharmaceutical QC

(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1223404-88-3) is a chiral pyrazolo[1,5-a]pyrimidine derivative that serves as the penultimate amine intermediate in the synthesis of larotrectinib (LOXO-101), an FDA-approved pan-TRK inhibitor for NTRK fusion-positive solid tumors. The compound is also cataloged as Larotrectinib Impurity 5 (or Impurity 8 depending on the vendor numbering scheme) and functions as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA).

Molecular Formula C42H36N10O10S
Molecular Weight
CAS No. 1223404-88-3
Cat. No. B1168215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
CAS1223404-88-3
Synonyms(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine
Molecular FormulaC42H36N10O10S
Structural Identifiers
SMILESC1CC(N(C1)C2=NC3=C(C=NN3C=C2)N)C4=C(C=CC(=C4)F)F
InChIInChI=1S/C16H15F2N5/c17-10-3-4-12(18)11(8-10)14-2-1-6-22(14)15-5-7-23-16(21-15)13(19)9-20-23/h3-5,7-9,14H,1-2,6,19H2/t14-/m1/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1223404-88-3): A Critical Chiral Intermediate and Reference Standard for Larotrectinib (LOXO-101) Development and QC


(R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS 1223404-88-3) is a chiral pyrazolo[1,5-a]pyrimidine derivative that serves as the penultimate amine intermediate in the synthesis of larotrectinib (LOXO-101), an FDA-approved pan-TRK inhibitor for NTRK fusion-positive solid tumors [1]. The compound is also cataloged as Larotrectinib Impurity 5 (or Impurity 8 depending on the vendor numbering scheme) and functions as a certified reference standard for analytical method development, method validation (AMV), and quality control (QC) in Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA) [2]. With the molecular formula C16H15F2N5 and a molecular weight of 315.32 g/mol, this compound embodies the core pyrazolo[1,5-a]pyrimidine scaffold that is characteristic of two of the three marketed drugs for NTRK fusion cancers [3].

Why Generic Substitution Fails for (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine: Chiral Fidelity, Assay Purity, and Regulatory Traceability


Generic substitution of (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine with its (S)-enantiomer, its nitro precursor analog (CAS 1223404-89-4), or other pyrazolo[1,5-a]pyrimidine derivatives is scientifically indefensible. The (R)-configuration at the pyrrolidine chiral center is stereochemically essential: the compound is the direct amine coupling partner that, after nitration–reduction, reacts with (S)-3-hydroxypyrrolidine to form the correct (3S,2′R)-diastereomer of larotrectinib; use of the (S)-enantiomer would yield the pharmacologically distinct diastereomer [1]. Furthermore, commercial lots of this intermediate demonstrate an assay value of 99.7% with single impurity below 0.2%, which is quantitatively superior to the nearest comparator intermediate CAS 1223404-89-4 (assay 99.1%) from the same manufacturing source, making the latter an inadequate substitute for high-yield API synthesis . Substitution with non-certified material also forfeits regulatory traceability against USP, EMA, JP, and BP pharmacopeial standards required for ANDA/NDA submissions [2].

Quantitative Differentiation Evidence for (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine: Assay Purity, Chiral Resolution, and Synthetic Yield vs. Closest Comparators


Assay Purity Head-to-Head: 99.7% vs. 99.1% Against the Nitro Precursor Analog (CAS 1223404-89-4) from a Single GMP Manufacturer

In a direct head-to-head comparison from a single GMP manufacturer (EOS Med Chem), the target compound (CAS 1223404-88-3) demonstrates an assay purity of 99.7% with single impurity below 0.2%, compared to 99.1% assay for its nearest synthetic precursor, the nitro analog (CAS 1223404-89-4, also known as Larotrectinib DFP-PPP Impurity), from the same production facility . This 0.6 percentage-point assay advantage translates to a higher-yielding downstream nitration–reduction–coupling sequence in the final API synthesis.

Larotrectinib intermediate GMP assay purity Pharmaceutical QC

Chiral Configuration Fidelity: (R)-Enantiomer Baseline Separation from (S)-Enantiomer on Immobilized Cellulose Chiral Stationary Phase

The (R)-configuration of the pyrrolidine substituent in the target compound is a critical stereochemical determinant. The (S)-enantiomer would direct the synthesis toward the pharmacologically distinct (3S,2′S)-diastereomer of larotrectinib rather than the correct (3S,2′R)-configuration of the approved drug [1]. A validated chiral HPLC method using a CHIRALPAK IK-3 column (250 mm × 4.6 mm, 3 µm) with a mobile phase of n-hexane/ethanol/methanol/triethylamine (50:25:25:0.1, v/v/v/v) at 40 °C and 265 nm detection achieves baseline separation of the enantiomers and diastereomers of larotrectinib and its isomeric impurities, with LOD values for individual isomeric impurities ranging from 0.01 to 0.014 µg/mL [2]. While this method was developed for the final larotrectinib API, the same chiral stationary phase is applicable to the intermediate enantiomers, providing a validated framework for chiral purity verification of the target compound.

Chiral HPLC Enantiomeric separation Larotrectinib isomeric impurities

Synthetic Role: Penultimate Intermediate Yielding 13.3% Overall Larotrectinib Synthesis Efficiency via an Optimized Route

The target compound is the penultimate intermediate in the optimized larotrectinib synthetic route reported by Tang et al. (2019). In this route, (R)-2-(2,5-difluorophenyl)pyrrolidine reacts with 5-chloropyrazolo[1,5-a]pyrimidine to form the target intermediate, which is subsequently nitrated, reduced, and coupled with (S)-3-hydroxypyrrolidine to afford larotrectinib in an overall yield of 13.3% (based on N,O-dimethylhydroxylamine hydrochloride starting material) [1]. This represents an improvement over the original innovator patent route, as the new method employs cheaper, more readily available raw materials and optimized reaction conditions suitable for industrial scale-up. In contrast, alternative intermediates such as the nitro compound (CAS 1223404-89-4) appear later in the sequence and cannot substitute for this amine intermediate in the key C–N coupling step.

Larotrectinib process chemistry Synthetic intermediate Route optimization

Reference Standard Qualification: Multi-Pharmacopeial Traceability (USP, EMA, JP, BP) with Comprehensive Structure Elucidation for Regulatory Filings

The target compound is supplied as a fully characterized reference standard meeting stringent regulatory standards set by USP, EMA, JP, and BP, accompanied by a comprehensive Structure Elucidation Report (SER) and Certificates of Analysis (COA) that include HPLC, ¹H-NMR, ¹³C-NMR, MS, HR-MS, FT-IR, and quantitative NMR data [1][2]. This level of characterization exceeds that of generic research-grade intermediates and is specifically designed to support ANDA and NDA submissions for larotrectinib generic drug applications. In contrast, the nearest comparator impurity standard (CAS 1223404-89-4, Larotrectinib Impurity 4/12) is typically supplied at 99% HPLC purity without the same breadth of multi-pharmacopeial traceability documentation .

Pharmaceutical reference standard ANDA submission Impurity profiling

Physicochemical Solubility Profile: Preferential DMSO Solubility with Limited Aqueous Solubility—Implications for Formulation and Analytical Method Development

The target compound is a white to off-white crystalline solid with a reported molecular weight of approximately 315.32 g/mol (some sources report 384.38 due to salt or solvate forms). It exhibits poor aqueous solubility, is readily soluble in DMSO, and slightly soluble in DMF [1]. This solubility profile is distinct from larotrectinib sulfate (the final API, MW 526.52 g/mol as the sulfate salt), which has improved aqueous solubility due to salt formation. The compound demonstrates relative stability under acidic and alkaline conditions but may decompose under high temperature or strong oxidizing conditions [1]. These properties dictate that stock solutions for analytical use should be prepared in DMSO and that long-term storage should be at 2–8 °C in a cool, dry environment .

Solubility profiling Analytical method development DMSO solubility

High-Impact Application Scenarios for (R)-5-(2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine in Larotrectinib Development, Generic ANDA Filing, and TRK Inhibitor Research


ANDA/NDA Regulatory Filing: Certified Impurity Reference Standard for Larotrectinib Generic Drug Applications

This compound is the definitive reference standard for identifying and quantifying the DFP-PPPA amine impurity (Larotrectinib Impurity 5/8) in larotrectinib API and finished drug products. Its multi-pharmacopeial traceability (USP, EMA, JP, BP) and comprehensive Structure Elucidation Report directly support the impurity profiling sections of ANDA and NDA submissions [1]. The availability of a commercial batch at 99.7% assay purity with single impurity below 0.2% enables accurate calibration for HPLC/LC-MS quantification during forced degradation studies conducted per ICH Q1A(R2) guidelines, where this impurity has been identified as a potential degradation product of larotrectinib sulfate at relative retention time 0.58 [2].

Process Chemistry Scale-Up: GMP-Grade Penultimate Intermediate for Larotrectinib API Manufacturing

For CDMOs and pharmaceutical manufacturers scaling up larotrectinib synthesis, this compound is the essential penultimate intermediate. The Tang et al. (2019) synthetic route, which proceeds through this exact intermediate, achieves an overall yield of 13.3% and uses cheaper raw materials than the original innovator route [3]. The target compound is commercially available in multi-kilogram quantities (50 kg stock reported) with 99.7% assay, enabling direct procurement for pilot and commercial-scale API manufacturing without the need for in-house synthesis of the chiral amine fragment . The (R)-configuration is pre-set and verified, eliminating the need for costly chiral resolution steps downstream.

Chiral Method Development and Validation: Enantiomeric Purity Monitoring Using Validated Chiral HPLC Conditions

The validated chiral HPLC method using a CHIRALPAK IK-3 column with n-hexane/ethanol/methanol/triethylamine mobile phase provides a ready-to-implement platform for monitoring the enantiomeric purity of this intermediate during incoming quality control [4]. This method achieves baseline separation of all four larotrectinib stereoisomers with LOD values as low as 0.01 µg/mL, enabling detection of the undesired (S)-enantiomer at trace levels. For analytical laboratories supporting generic drug development, this method can be directly adapted for batch release testing of the intermediate, reducing method development time from weeks to days.

TRK Inhibitor Medicinal Chemistry: Pyrazolo[1,5-a]pyrimidine Scaffold for Structure–Activity Relationship (SAR) Studies

As a pyrazolo[1,5-a]pyrimidine derivative bearing the (R)-2-(2,5-difluorophenyl)pyrrolidine pharmacophore, this compound serves as a valuable scaffold for SAR exploration in TRK inhibitor medicinal chemistry programs. The pyrazolo[1,5-a]pyrimidine core is present in two of the three FDA-approved TRK inhibitors and has been validated through extensive SAR studies demonstrating that the 2,5-difluorophenyl substitution pattern enhances TRK binding affinity and selectivity [5]. The free 3-amine position on the pyrazolo[1,5-a]pyrimidine ring allows for facile derivatization with diverse carboxamide, sulfonamide, or urea substituents, making this intermediate a versatile starting point for generating focused libraries of TRK inhibitors targeting wild-type and clinically relevant mutant kinases (e.g., TRKA G595R, G667C).

Quote Request

Request a Quote for (R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.